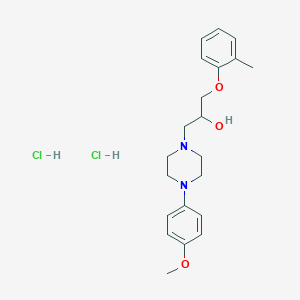![molecular formula C16H18N4O6S B2652827 3-[3-({2-[(3,4-Dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid CAS No. 898607-65-3](/img/structure/B2652827.png)
3-[3-({2-[(3,4-Dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a 3,4-dimethoxyphenyl group, which is a phenyl ring (a hexagonal ring of carbon atoms) with two methoxy groups (OCH3) attached at the 3rd and 4th positions . It also contains a propanoic acid group, which is a three-carbon chain with a carboxylic acid group (COOH) at one end .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Oxazolines: A study by Bandgar and Pandit (2003) describes the synthesis of 2-oxazolines, which shares structural similarities with the compound , using carboxylic acids and 2-chloro-4,6-dimethoxy-1,3,5-triazine under mild conditions. This research showcases a potential method for synthesizing related compounds (Bandgar & Pandit, 2003).
- Stability of Sulfenic Acids: Research by Tripolt, Belaj, and Nachbaur (1993) on 4,6-dimethoxy-1,3,5-triazine-2-sulfenic acid, a compound related to the one , provides insights into its stability, synthesis, properties, and molecular structure, which might be relevant for similar compounds (Tripolt, Belaj, & Nachbaur, 1993).
Biological Applications
- Immunobiological Activity: Doláková et al. (2005) conducted a study on 2-amino-3-(purin-9-yl)propanoic acids, which are structurally similar to the compound , examining their immunostimulatory and immunomodulatory potency. Such research might provide a framework for exploring the biological activities of related compounds (Doláková et al., 2005).
- Anticancer Activity: A study by Saad and Moustafa (2011) on S-glycosyl and S-alkyl 1,2,4-triazinone derivatives, which are structurally related to the compound , highlighted their potential as anticancer agents. This research might suggest similar applications for the compound being studied (Saad & Moustafa, 2011).
Materials Science Applications
- Polyamide Synthesis: Hattori and Kinoshita (1979) explored the synthesis of polyamides containing derivatives of uracil and adenine, which can be related to the compound . Their work demonstrates the potential use of similar compounds in developing novel polymeric materials (Hattori & Kinoshita, 1979).
Chemical Reactions and Mechanisms
- Solvolysis Studies: Nyquist et al. (1992) conducted a study on the solvolysis of sulfonate esters of compounds related to 1,2,4-triazine. This research provides valuable insights into the chemical behavior and potential reactions involving similar compounds (Nyquist et al., 1992).
Propriétés
IUPAC Name |
3-[3-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O6S/c1-25-11-5-3-9(7-12(11)26-2)17-13(21)8-27-16-18-15(24)10(19-20-16)4-6-14(22)23/h3,5,7H,4,6,8H2,1-2H3,(H,17,21)(H,22,23)(H,18,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIOEEHIOUMFTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-({2-[(3,4-Dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Benzyl-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2652745.png)

![N-Ethyl-2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2652749.png)
![3-(4-bromophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2652751.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide](/img/structure/B2652753.png)
![3,3,3-Trifluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]propane-1-sulfonamide](/img/structure/B2652755.png)
![Ethyl 2-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate](/img/structure/B2652756.png)


![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2652761.png)
![3-[(2-chlorophenyl)methyl]-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2652763.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-2-carboxylic acid](/img/structure/B2652766.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2652767.png)